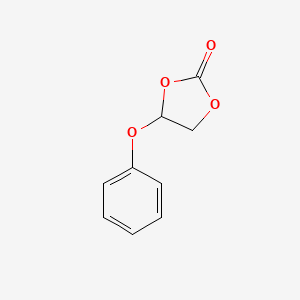

1,3-Dioxolan-2-one, 4-phenoxy-

Description

Contextual Significance of Cyclic Carbonates in Modern Chemical Research

Cyclic carbonates are a class of organic compounds that are gaining significant interest in both academic and industrial research. smolecule.com Their rising prominence is largely due to their synthesis and applications aligning with the goals of green and sustainable chemistry. smolecule.com A primary route to cyclic carbonates is the cycloaddition of carbon dioxide (CO₂) to epoxides, a 100% atom-economical reaction that utilizes a renewable, non-toxic, and abundant C1 feedstock. smolecule.comacs.org This method of CO₂ fixation is a key strategy in carbon capture and utilization (CCU) technologies, aiming to convert a greenhouse gas into valuable chemical products. acs.org

The applications of cyclic carbonates are diverse and impactful. They are widely used as high-boiling point aprotic polar solvents and as electrolytes in lithium-ion batteries. rsc.org Furthermore, they serve as crucial monomers for the synthesis of a variety of polymers, most notably non-isocyanate polyurethanes (NIPUs). acs.org The synthesis of polyurethanes from cyclic carbonates and amines offers a safer alternative to the conventional route that employs toxic isocyanates. acs.org

Scope and Academic Relevance of 1,3-Dioxolan-2-one, 4-phenoxy- in Contemporary Investigations

1,3-Dioxolan-2-one, 4-phenoxy-, also known as phenoxymethyl (B101242) ethylene (B1197577) carbonate, is a specific cyclic carbonate that features a phenoxymethyl substituent on the dioxolane ring. smolecule.com This structural feature imparts particular properties and reactivity, making it a subject of academic interest.

Synthesis and Properties:

The synthesis of 1,3-Dioxolan-2-one, 4-phenoxy- is most commonly achieved through the reaction of phenyl glycidyl (B131873) ether (PGE) with carbon dioxide. kiche.or.kr This reaction can be catalyzed by various systems, including metal halides, quaternary ammonium (B1175870) salts, and ionic liquids. acs.orgkiche.or.kr Computational studies have been conducted to understand the reaction mechanism, revealing a three-step process of epoxide ring-opening, CO₂ insertion, and ring-closure. nih.gov

Below is a table summarizing some of the key physicochemical properties of 1,3-Dioxolan-2-one, 4-phenoxy-.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀O₄ | nih.gov |

| Molecular Weight | 194.18 g/mol | nih.gov |

| IUPAC Name | 4-(phenoxymethyl)-1,3-dioxolan-2-one (B8681546) | nih.gov |

| CAS Number | 4437-83-6 | smolecule.com |

Research Applications:

The academic relevance of 1,3-Dioxolan-2-one, 4-phenoxy- stems from its utility as a monomer and an intermediate in organic synthesis. It serves as a precursor for the development of biodegradable polymers and thermosetting materials. smolecule.com For instance, it can undergo ring-opening reactions with amines to form poly(hydroxyurethane)s. nii.ac.jp Research has explored the use of various catalysts, such as bicyclic guanidines, to facilitate this polymerization under mild conditions. nii.ac.jp

Furthermore, derivatives of 1,3-Dioxolan-2-one, 4-phenoxy- have been investigated for their potential biological activity. For example, triazole derivatives incorporating the 1-(4-phenoxymethyl-2-phenyl- kiche.or.krresearchgate.netdioxolan-2-ylmethyl) moiety have been synthesized and evaluated for their antifungal properties against rice blast disease. icm.edu.plpan.pl

The table below presents selected research findings on the synthesis of 1,3-Dioxolan-2-one, 4-phenoxy-.

| Catalyst System | CO₂ Pressure | Temperature | Time | Yield | Reference |

| Sulfonated Porous Polymer / TBAB | 1 bar | 50°C | 10 h | 93-99% | researchgate.net |

| CaI₂ / BTP | atmospheric | 60°C | 4 h | High | acs.org |

| Ionic Liquids (e.g., BMImCl) | 1.07 MPa | 80°C | 6 h | Good | kiche.or.kr |

TBAB: Tetrabutylammonium (B224687) bromide; BTP: 1,3-bis[tris(hydroxymethyl)-methylamino]-propane; BMImCl: 1-butyl-3-methylimidazolium chloride

Emerging Research Trajectories and Interdisciplinary Outlook for Related Compounds

The research landscape for 1,3-Dioxolan-2-one, 4-phenoxy- and related cyclic carbonates is expanding into various interdisciplinary fields. A significant area of focus is the development of advanced functional materials.

Functional Polymers and Materials:

The ability to undergo ring-opening polymerization makes these compounds valuable monomers for creating polymers with tailored properties. The phenoxy group in 1,3-Dioxolan-2-one, 4-phenoxy- can be further functionalized either before or after polymerization to introduce specific functionalities. This opens up possibilities for creating materials with enhanced thermal stability, flame retardancy, or specific biomedical properties. mdpi.com For example, the synthesis of polycarbonates from CO₂ and epoxides is a burgeoning field, with efforts directed at improving the mechanical and thermal properties of the resulting polymers to compete with traditional plastics. nii.ac.jp

Biomedical Applications:

The biocompatibility and degradability of polymers derived from cyclic carbonates make them attractive for biomedical applications. Research is exploring the use of these polymers in drug delivery systems, where the controlled release of therapeutic agents can be achieved through the hydrolytic degradation of the polymer backbone. pharmascigroup.us For instance, a polyesterurethane material synthesized from a derivative of 1,3-Dioxolan-2-one, 4-phenoxy- has been investigated for the controlled release of the anticancer drug 5-Fluorouracil. pharmascigroup.us The inherent antimicrobial properties of certain dioxolane derivatives also suggest their potential in developing new therapeutic agents. google.comresearchgate.net

Sustainable Chemistry and Catalysis:

The development of more efficient and environmentally benign catalytic systems for the synthesis of cyclic carbonates from CO₂ remains a key research trajectory. acs.org This includes the design of heterogeneous catalysts that can be easily recovered and reused, as well as catalysts that can operate under milder reaction conditions (e.g., lower pressure and temperature). acs.orgresearchgate.net The use of bio-based epoxides as starting materials in conjunction with CO₂ is another promising avenue for creating fully sustainable cyclic carbonates and their derived polymers.

Structure

2D Structure

3D Structure

Properties

CAS No. |

803729-60-4 |

|---|---|

Molecular Formula |

C9H8O4 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

4-phenoxy-1,3-dioxolan-2-one |

InChI |

InChI=1S/C9H8O4/c10-9-11-6-8(13-9)12-7-4-2-1-3-5-7/h1-5,8H,6H2 |

InChI Key |

MGQRAZVOQUFLOL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)O1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Elaborate Chemical Transformations of 1,3 Dioxolan 2 One, 4 Phenoxy

Diverse Synthetic Approaches to 1,3-Dioxolan-2-one, 4-phenoxy- and its Analogs

The construction of the 4-phenoxy-1,3-dioxolan-2-one framework can be accomplished through several synthetic routes, each with its own set of advantages and challenges. These approaches can be broadly categorized into asymmetric pathways, which aim to produce enantiomerically enriched products, and various catalyst-mediated syntheses from readily available precursors.

Asymmetric Synthetic Pathways

The enantioselective synthesis of chiral cyclic carbonates, including 4-substituted-1,3-dioxolan-2-ones, is a field of considerable research interest due to the importance of enantiomerically pure compounds in various applications. A primary strategy for achieving asymmetry in the synthesis of these compounds is through the kinetic resolution of racemic epoxides during their reaction with carbon dioxide. mdpi.com

In this approach, a chiral catalyst selectively catalyzes the conversion of one enantiomer of a racemic epoxide into the corresponding cyclic carbonate at a faster rate than the other enantiomer. This results in an enantiomerically enriched cyclic carbonate and the unreacted epoxide with the opposite stereochemistry. The effectiveness of this method hinges on the design of the chiral catalyst, which is often a metal complex with a chiral ligand. For the synthesis of enantiomerically enriched 4-phenoxy-1,3-dioxolan-2-one, this would involve the kinetic resolution of racemic 2-(phenoxymethyl)oxirane.

Several chiral catalyst systems have been developed for the asymmetric cycloaddition of CO2 to epoxides. These catalysts typically consist of a metal center, such as cobalt or chromium, coordinated to a chiral salen or porphyrin ligand. For instance, chiral cobalt(III) salen complexes have demonstrated high efficiency and enantioselectivity in the kinetic resolution of various terminal epoxides. researchgate.net The proposed mechanism involves the selective complexation of the chiral Lewis acidic catalyst to one enantiomer of the epoxide, which facilitates the nucleophilic attack of a co-catalyst or activated carbon dioxide, leading to the stereoselective ring-opening and subsequent formation of the cyclic carbonate. mdpi.com

While significant progress has been made, the development of highly efficient and selective catalysts for the asymmetric synthesis of a broad range of chiral cyclic carbonates, including those with phenoxy substituents, remains an active area of research. mdpi.comresearchgate.net

Catalyst-Mediated Synthesis from Distinct Precursors

The most direct and atom-economical method for the synthesis of 1,3-dioxolan-2-ones is the cycloaddition of carbon dioxide (CO2) to the corresponding epoxides. This reaction is 100% atom-efficient and utilizes CO2, an abundant and non-toxic C1 feedstock. For the synthesis of 1,3-Dioxolan-2-one, 4-phenoxy-, the precursor is 2-(phenoxymethyl)oxirane.

The cycloaddition reaction is thermodynamically favorable but kinetically slow, necessitating the use of a catalyst to proceed at practical rates under mild conditions. A wide array of catalysts have been developed for this transformation, ranging from homogeneous metal complexes and organocatalysts to heterogeneous systems.

Catalysts for this reaction generally function by activating the epoxide towards nucleophilic attack. This can be achieved through Lewis acidic activation of the epoxide oxygen by a metal center or hydrogen bond donors, followed by the ring-opening of the epoxide by a nucleophile. The resulting alkoxy anion then reacts with CO2, and subsequent intramolecular cyclization yields the cyclic carbonate and regenerates the catalyst. researchgate.net

A variety of metal-based catalysts, including those based on zinc, aluminum, chromium, and cobalt, have shown high activity. chim.it Organocatalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide - TBAB), phosphonium salts, and ionic liquids, are also effective, often in the presence of a co-catalyst.

The reaction conditions, including temperature, CO2 pressure, and the choice of catalyst and solvent, significantly influence the yield and selectivity of the reaction.

Table 1: Catalyst-Mediated Synthesis of 4-Substituted-1,3-dioxolan-2-ones from Epoxides and CO2

| Epoxide Precursor | Catalyst | Co-catalyst/Solvent | Temperature (°C) | CO2 Pressure (MPa) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 2-(phenoxymethyl)oxirane | CoMOF-1' | TBAB | 100 | 1.0 | 12 | 95 | rsc.org |

| Propylene (B89431) Oxide | (S,S,S,S)-BINADCo(III)(OAc) | PTAT | -20 | 0.5 | 100 | - | researchgate.net |

| Styrene (B11656) Oxide | Niobium pentachloride | TBAB | 100 | 1.0 | 4 | >95 | chim.it |

| Glycidol | Calcium Iodide/18-crown-6 | - | Ambient | 1.0 | 24 | High | chim.it |

The reaction of α-hydroxy acids with aldehydes or ketones, such as acetone, typically leads to the formation of 1,3-dioxolan-4-ones, not 1,3-dioxolan-2-ones. mdpi.com To synthesize a 1,3-dioxolan-2-one from an α-hydroxy acid precursor, a multi-step approach is generally required. First, the α-hydroxy acid needs to be converted into a 1,2-diol. For the synthesis of 1,3-Dioxolan-2-one, 4-phenoxy-, a suitable precursor would be 3-phenoxy-1,2-propanediol. This diol can then be reacted with a carbonylating agent, such as phosgene or a phosgene equivalent like triphosgene or 1,1'-carbonyldiimidazole (CDI), to form the cyclic carbonate ring. researchgate.netlsu.edu

The synthesis of 3-phenoxy-1,2-propanediol can be achieved from phenoxyacetic acid through reduction of the carboxylic acid to an alcohol, followed by further chemical transformations. Alternatively, it can be prepared from glycerol derivatives.

Once the 1,2-diol is obtained, its reaction with a phosgene derivative in the presence of a base, such as pyridine, facilitates the formation of the five-membered cyclic carbonate. lsu.edunih.gov The use of less hazardous carbonylating agents like CDI or the direct carbonation of diols with CO2 under specific catalytic conditions are also being explored as greener alternatives to phosgene-based methods. bath.ac.ukresearchgate.net

An alternative synthetic route to 4-phenoxy-1,3-dioxolan-2-one involves the nucleophilic substitution of a halogen atom on a pre-formed cyclic carbonate ring with a phenoxide nucleophile. The starting material for this approach is a 4-halo-1,3-dioxolan-2-one, such as 4-chloro-1,3-dioxolan-2-one. This halo-substituted cyclic carbonate can be synthesized from the corresponding halohydrin, for example, 3-chloro-1,2-propanediol, by reaction with a carbonylating agent.

The subsequent reaction of 4-chloro-1,3-dioxolan-2-one with phenol in the presence of a base, such as an alkali metal hydroxide or carbonate, leads to the formation of the desired 4-phenoxy-1,3-dioxolan-2-one. The base deprotonates the phenol to generate the more nucleophilic phenoxide anion, which then displaces the chloride ion from the cyclic carbonate ring.

This method allows for the introduction of the phenoxy group in a later stage of the synthesis, which can be advantageous for the preparation of a variety of substituted analogs by using different phenol derivatives.

Styrene can serve as a versatile precursor for the synthesis of 4-substituted-1,3-dioxolan-2-ones. The direct cycloaddition of CO2 to styrene oxide (phenyloxirane) yields 4-phenyl-1,3-dioxolan-2-one. nbinno.com To obtain the target molecule, 1,3-Dioxolan-2-one, 4-phenoxy-, a multi-step synthetic sequence starting from styrene or a related derivative is necessary.

One plausible pathway involves the synthesis of a phenoxy-substituted styrene derivative as a key intermediate. For example, a phenoxy group can be introduced onto the aromatic ring of styrene through various aromatic substitution reactions. Alternatively, a phenoxy group can be incorporated into the side chain. For instance, the reaction of a phenoxy-substituted benzaldehyde with a Wittig reagent can yield a phenoxy-substituted styrene. scispace.comchemrxiv.org

Once the appropriately substituted styrene derivative is obtained, it can be epoxidized to the corresponding phenoxy-substituted styrene oxide. Common epoxidation methods include the use of peroxy acids (e.g., m-CPBA) or catalytic oxidation with a suitable oxidant. google.com Finally, the resulting epoxide can undergo the catalyst-mediated cycloaddition with carbon dioxide, as described in section 2.1.2.1, to yield 1,3-Dioxolan-2-one, 4-phenoxy- or its analogs.

Optimized One-Pot Synthetic Strategies

While various synthetic routes to 4-(phenoxymethyl)-1,3-dioxolan-2-one (B8681546) have been explored, optimized one-pot strategies are particularly sought after for their efficiency and atom economy. One of the most prominent methods involves the direct cycloaddition of carbon dioxide (CO2) to 1,2-epoxy-3-phenoxypropane. This reaction is a prime example of green chemistry, utilizing a readily available and non-toxic C1 source. The efficiency of this cycloaddition is heavily reliant on the catalytic system employed. A variety of catalysts, including metal-organic frameworks (MOFs), ionic liquids, and functionalized biochars, have been investigated to facilitate this transformation under mild conditions.

| Precursors | Catalyst/Reagents | Key Features |

| 1,2-Epoxy-3-phenoxypropane, CO2 | Metal-Organic Frameworks (MOFs), Ionic Liquids, Biochar | Green synthesis, high atom economy, mild reaction conditions. |

| 4-Chloromethyl-1,3-dioxolan-2-one, Phenol | Potassium Carbonate | Nucleophilic substitution, straightforward procedure. |

Advanced Derivatization and Functionalization Strategies

The 4-(phenoxymethyl)-1,3-dioxolan-2-one scaffold serves as a versatile platform for the introduction of diverse functionalities, enabling the synthesis of a wide array of derivatives with tailored properties.

Introduction of Pendant Functional Groups (e.g., eugenol (B1671780), carvacrol, cardanol)

The phenoxy group at the 4-position can be readily exchanged or modified to introduce other functional moieties. For instance, transesterification or ring-opening reactions with naturally occurring phenols such as eugenol, carvacrol, and cardanol can lead to the incorporation of these bioactive pendant groups. Such derivatizations are of particular interest for the development of new polymers and materials with specific biological or chemical properties. The reaction typically proceeds via nucleophilic attack of the phenolic hydroxyl group on the dioxolanone ring, leading to the formation of a new carbonate or ether linkage.

Structural Modification via Halogenation and Substituent Effects

The aromatic ring of the phenoxy group is amenable to electrophilic substitution reactions, including halogenation. The introduction of halogen atoms (e.g., chlorine, bromine) can significantly alter the electronic properties and reactivity of the entire molecule. The position and number of halogen substituents can be controlled by the choice of halogenating agent and reaction conditions. These modifications can influence the subsequent reactivity of the dioxolanone ring and provide handles for further cross-coupling reactions.

The electronic nature of substituents on the phenoxy ring has a pronounced effect on the reactivity of the 1,3-dioxolan-2-one moiety. Electron-withdrawing groups tend to increase the electrophilicity of the carbonate carbon, making the ring more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease this reactivity. Understanding these substituent effects is crucial for designing and controlling the chemical transformations of this scaffold.

Mechanistic Studies of Chemical Reactions Involving the 1,3-Dioxolan-2-one, 4-phenoxy- Scaffold

A thorough understanding of the reaction mechanisms involving the 4-(phenoxymethyl)-1,3-dioxolan-2-one scaffold is essential for optimizing existing synthetic routes and developing novel chemical transformations.

Pathways of Ring-Opening Reactions

The ring-opening of the 1,3-dioxolan-2-one ring is a fundamental reaction of this class of compounds. This process can be initiated by various nucleophiles, including amines, alcohols, and thiols, and can be catalyzed by both acids and bases. The reaction typically proceeds through a nucleophilic acyl substitution mechanism. Under basic or nucleophilic conditions, the nucleophile attacks the electrophilic carbonate carbon, leading to the cleavage of the C-O bond and the formation of a hydroxyurethane, hydroxycarbonate, or thiocarbonate, depending on the nucleophile. In the context of polymerization, this ring-opening can be controlled to produce polycarbonates with pendant phenoxymethyl (B101242) groups.

Cycloaddition Reactions (e.g., Diels-Alder)

While the saturated 1,3-dioxolan-2-one ring itself does not directly participate as a diene or dienophile in classical Diels-Alder reactions, the introduction of unsaturation into the phenoxy group or the synthesis of related unsaturated dioxolone derivatives could open pathways for such cycloadditions. For instance, modification of the phenoxy group to include a diene or dienophile moiety would allow for intramolecular or intermolecular Diels-Alder reactions, providing a powerful tool for the construction of complex polycyclic structures. However, specific examples of Diels-Alder reactions directly involving the 4-(phenoxymethyl)-1,3-dioxolan-2-one scaffold are not widely reported in the literature, suggesting an area ripe for future investigation.

Michael Addition Processes

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, represents a fundamental carbon-carbon bond-forming reaction in organic synthesis. While direct studies detailing 1,3-Dioxolan-2-one, 4-phenoxy- as a participant in Michael additions are not extensively documented, the reactivity of related dioxolanone structures provides valuable insight.

For instance, research on chiral 1,3-dioxolan-4-ones, such as (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, demonstrates their capability to act as Michael donors. mdpi.com In these cases, deprotonation of the dioxolanone generates a stabilized enolate. This enolate can then add to Michael acceptors like butenolide or β-nitrostyrenes. mdpi.com The reaction of the anion derived from (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one with butenolide, for example, yields the expected adduct as a single stereoisomer. mdpi.com

A general mechanism for a Michael reaction involves three primary steps:

Deprotonation: A base removes an acidic proton from the Michael donor to form a resonance-stabilized enolate.

Conjugate Addition: The nucleophilic enolate attacks the β-carbon of the α,β-unsaturated Michael acceptor.

Protonation: The resulting enolate is protonated to yield the final Michael adduct.

While 1,3-Dioxolan-2-one, 4-phenoxy- lacks the acidic proton alpha to a carbonyl that is typical for traditional Michael donors, its structural relative, vinylene carbonate, readily undergoes nucleophilic additions, which are mechanistically related to the Michael addition. mdpi.com

Aminolysis Mechanisms of Cyclic Carbonates

Aminolysis is a chemical reaction in which a molecule is cleaved by reaction with an amine. For cyclic carbonates like 1,3-Dioxolan-2-one, 4-phenoxy-, aminolysis typically proceeds via a nucleophilic acyl substitution mechanism, leading to ring-opening. This process is crucial for the synthesis of polyurethanes without the use of hazardous isocyanates.

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the cyclic carbonate. This forms a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the carbonate's C-O bond, opening the ring and forming a carbamate (or urethane) functional group.

Plausible Aminolysis Mechanism:

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the 1,3-dioxolan-2-one ring.

Tetrahedral Intermediate Formation: A transient, negatively charged tetrahedral intermediate is formed.

Ring-Opening: The ring opens by the cleavage of an acyl-oxygen bond, with the electrons reforming the carbonyl double bond. This step is often facilitated by proton transfer.

Product Formation: The final product is a hydroxyethyl carbamate derivative. For 1,3-Dioxolan-2-one, 4-phenoxy-, this would result in a 2-hydroxy-1-phenoxyethyl carbamate structure.

The reactivity in aminolysis can be influenced by factors such as the basicity and steric hindrance of the amine, the solvent, and the temperature. Studies comparing the reaction of methylamine with five-membered 1,3-dioxolan-2-one and six-membered 1,3-dioxan-2-one have shown differences in reactivity, which can be related to the ring strain energy of the cyclic carbonates.

Detailed Thermal Fragmentation Investigations

Investigations into the thermal fragmentation of dioxolanones reveal pathways that are highly dependent on the compound's specific structure and substituents. While direct pyrolysis studies on 1,3-Dioxolan-2-one, 4-phenoxy- are not detailed in the available literature, research on substituted 1,3-dioxolan-4-ones provides mechanistic insights. mdpi.com

For example, the pyrolysis of adducts derived from (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one has been studied. mdpi.com The thermal fragmentation of (2S,5S,4′S)-2-t-Butyl-5-(2-oxo-tetrahydrofuran-4-yl)-5-phenyl-1,3-dioxolan-4-one at 500 °C resulted in the formation of (4S)-4-benzoyltetrahydrofuran-2-one with a 72% yield. mdpi.com

A proposed general mechanism for the thermal fragmentation of such dioxolanones involves: mdpi.com

Initial Ring-Opening: The process begins with the opening of the dioxolanone ring to form an oxonium carboxylate intermediate.

Intermediate Rearrangement: This is followed by the attack of the oxygen anion on the C-O⁺ carbon.

Product Expulsion: This step involves the expulsion of an aldehyde (like pivalaldehyde in the case of a 2-t-butyl substituent) and the formation of a transient α-lactone.

Decarbonylation: The highly unstable α-lactone rapidly loses carbon monoxide (CO) to yield the final ketone product.

In other cases, fragmentation can proceed with the loss of carbon dioxide (CO₂) to form a carbene, which can then undergo further rearrangement. researchgate.net The specific fragmentation pathway is ultimately dictated by the stability of the intermediates and final products.

Studies on Nucleophilic Addition and Reduction Reactivity

The reactivity of 1,3-Dioxolan-2-one, 4-phenoxy- is largely governed by the electrophilic nature of its carbonyl carbon and the potential for the ring to act as a leaving group. Its synthesis often involves a nucleophilic addition reaction. A highly relevant precursor is vinylene carbonate, an electron-deficient olefin that is receptive to nucleophilic attack. mdpi.com

A convenient, base-catalyzed, transition-metal-free strategy has been developed for the N-functionalization of indoles via nucleophilic addition to vinylene carbonate, producing various 4-indolyl-1,3-dioxolanones in high yields. mdpi.com This methodology has been successfully extended to other nucleophiles, including 2-naphthalenol, which furnished 4-(naphthalen-2-yloxy)-1,3-dioxolan-2-one in an 87% yield. mdpi.com This strongly suggests that 1,3-Dioxolan-2-one, 4-phenoxy- can be synthesized via a similar nucleophilic addition of phenol to vinylene carbonate.

The plausible reaction mechanism involves: mdpi.com

Deprotonation: A base (e.g., K₂CO₃) deprotonates the phenol to generate a more nucleophilic phenoxide anion.

Nucleophilic Attack: The phenoxide anion undergoes a nucleophilic addition to one of the sp²-hybridized carbons of vinylene carbonate.

Protonation/Rearrangement: The resulting intermediate is protonated to yield the final 4-phenoxy-1,3-dioxolan-2-one product.

The table below summarizes the optimized reaction conditions and yields for the synthesis of analogous compounds from vinylene carbonate. mdpi.com

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Indole | K₂CO₃ | CH₃CN | 60 | 95 |

| 2-Naphthalenol | K₂CO₃ | CH₃CN | 60 | 87 |

| 1H-pyrrolo[3,2-b]pyridine | K₂CO₃ | CH₃CN | 60 | 81 |

| 1H-pyrrolo[2,3-b]pyridine | K₂CO₃ | CH₃CN | 60 | 88 |

Regarding reduction reactivity, specific studies on 1,3-Dioxolan-2-one, 4-phenoxy- are scarce. However, cyclic carbonates can generally be reduced, although they are less reactive than esters or lactones. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would be required to open the ring and reduce the carbonate functionality, likely yielding 3-phenoxy-1,2-propanediol.

Catalytic Applications and Foundational Mechanistic Insights

Catalytic Roles of 1,3-Dioxolan-2-one, 4-phenoxy- Derivatives and Related Architectures

The primary catalytic relevance of 1,3-Dioxolan-2-one, 4-phenoxy- is intrinsically linked to its formation from the corresponding epoxide, 2-(phenoxymethyl)oxirane, and CO2. This reaction is a cornerstone of CO2 utilization, aiming to convert a greenhouse gas into valuable chemical products. While the compound itself is the product of a catalytic reaction, its structural motif and the principles governing its synthesis provide crucial insights into catalyst design and function.

Applications in the Synthesis of Cyclic Carbonates from CO2 and Epoxides

The cycloaddition of CO2 to epoxides is a 100% atom-economical reaction that yields cyclic carbonates, which are valuable as green solvents, electrolytes in lithium-ion batteries, and precursors to polymers. The synthesis of 4-(phenoxymethyl)-1,3-dioxolan-2-one (B8681546) is a key example of this transformation.

Homogeneous catalysts for the synthesis of cyclic carbonates, including 4-(phenoxymethyl)-1,3-dioxolan-2-one, often involve metal complexes and organocatalysts. These systems are lauded for their high activity and selectivity under mild conditions. For instance, various metal-based catalysts, including those with aluminum, cobalt, and iron, have demonstrated efficacy. In many of these systems, a co-catalyst, typically a nucleophilic salt like tetrabutylammonium (B224687) bromide (TBAB), is employed to facilitate the ring-opening of the epoxide.

The general mechanism in these homogeneous systems involves the activation of the epoxide by the metal center (Lewis acid) and the subsequent nucleophilic attack by the co-catalyst. This is followed by the insertion of CO2 and intramolecular cyclization to yield the cyclic carbonate. The phenoxy- group in the epoxide substrate can influence the electronic properties of the molecule, which in turn can affect the reaction kinetics.

To address the challenges of catalyst separation and recycling associated with homogeneous systems, significant research has focused on the development of heterogeneous catalysts. Advanced materials like porous organic polymers (POPs) and graphitic carbon nitride (g-C3N4) have emerged as promising supports or catalysts for the cycloaddition of CO2 to epoxides.

Porous organic polymers, functionalized with active sites such as quaternary ammonium (B1175870) salts or Lewis acidic metals, provide a high surface area and tunable porosity, enhancing the accessibility of catalytic centers. These materials have shown high conversion rates for various epoxides under solvent-free conditions. For the synthesis of 4-(phenoxymethyl)-1,3-dioxolan-2-one, a POP-based catalyst would offer the advantage of easy recovery and reuse.

Graphitic carbon nitride (g-C3N4), a metal-free polymer, has also been investigated as a catalyst for this reaction. Its basic nitrogen sites are believed to activate CO2, while its structure can be modified to enhance catalytic activity. For example, doping g-C3N4 with elements like boron or phosphorus can create both acidic and basic sites, leading to a bifunctional catalyst that can effectively promote the cycloaddition reaction.

Below is a table summarizing the performance of various heterogeneous catalysts in the synthesis of cyclic carbonates from CO2 and different epoxides, providing a comparative view of their efficiency.

| Catalyst | Epoxide Substrate | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Selectivity (%) |

| Porous Aromatic Polymer (EDA-functionalized) | Propylene (B89431) Oxide | 80 | 1 | 8 | 98 | >99 |

| Porous Aromatic Polymer (EDA-Zn functionalized) + TBAB | Propylene Oxide | Room Temp | 1 | 36 | 96 | >99 |

| Phosphorus-modified g-C3N4 + Bu4NBr | Propylene Oxide | 100 | 2 | 4 | >99 | >99 |

| Boron-doped g-C3N4 | Propylene Oxide | 130 | 3 | 24 | ~90 | >99 |

The efficiency of many catalytic systems for cyclic carbonate synthesis relies on the synergistic interaction between different components. A common example is the interplay between a Lewis acid and a Lewis base (or a nucleophile). The Lewis acid, often a metal center or a hydrogen-bond donor, activates the epoxide by coordinating to the oxygen atom, making the epoxide more susceptible to nucleophilic attack. The Lewis base, such as a halide anion from a co-catalyst, then initiates the ring-opening of the epoxide.

In the context of 4-(phenoxymethyl)-1,3-dioxolan-2-one synthesis, a catalyst system might involve a metal complex that acts as the Lewis acid and a quaternary ammonium halide as the nucleophilic co-catalyst. The cooperative action of these two components significantly enhances the reaction rate and allows for milder reaction conditions. DFT calculations have been employed to study these synergistic effects, revealing how the catalyst and co-catalyst work in concert to lower the activation energy of the reaction. For instance, in some systems, the cation of the co-catalyst can also play a role in stabilizing intermediates.

Participation in Other Complex Organic Transformations

Beyond its formation from CO2 and an epoxide, the 1,3-dioxolan-2-one scaffold, including the 4-phenoxy- derivative, is a versatile building block in organic synthesis. The cyclic carbonate moiety can undergo various transformations, making it a valuable intermediate for the synthesis of more complex molecules.

One of the key reactions of cyclic carbonates is their ring-opening polymerization to produce polycarbonates, which are biodegradable polymers with a wide range of applications. The presence of the phenoxymethyl (B101242) group in 4-(phenoxymethyl)-1,3-dioxolan-2-one would introduce specific properties to the resulting polymer, such as altered thermal stability and mechanical strength.

Furthermore, the 1,3-dioxolan-2-one ring can be opened by various nucleophiles to generate functionalized molecules. For example, reaction with amines can lead to the formation of hydroxyurethanes, which are precursors to non-isocyanate polyurethanes (NIPUs), a more environmentally friendly alternative to traditional polyurethanes. The phenoxy- group can be retained in these transformations, imparting its characteristics to the final product. While direct catalytic applications of 1,3-Dioxolan-2-one, 4-phenoxy- are not widely reported, its derivatives can be involved in complex synthetic sequences, such as Michael additions and Diels-Alder reactions, depending on the other functionalities present in the molecule. nih.gov

Principles of Catalyst Design and Performance Optimization

The development of efficient catalysts for the synthesis of cyclic carbonates like 4-(phenoxymethyl)-1,3-dioxolan-2-one is guided by several key principles aimed at optimizing performance.

A crucial aspect of catalyst design is the incorporation of bifunctionality. An ideal catalyst for the CO2-epoxide cycloaddition should possess both a Lewis acidic site to activate the epoxide and a nucleophilic site to initiate ring-opening. In heterogeneous catalysts, these functionalities can be introduced by modifying the support material. For example, a porous organic polymer can be functionalized with both metal centers (Lewis acids) and quaternary ammonium salts (nucleophiles). The proximity and spatial arrangement of these sites can significantly impact the catalyst's activity.

The electronic and steric properties of the catalyst and the substrate are also critical. For 2-(phenoxymethyl)oxirane, the electron-withdrawing nature of the phenoxy group can influence the reactivity of the epoxide ring. The catalyst should be designed to effectively interact with this specific substrate. For instance, the ligand environment around a metal center can be tuned to optimize its Lewis acidity and steric bulk, thereby enhancing both activity and selectivity.

Performance optimization also involves a thorough investigation of reaction parameters such as temperature, pressure, solvent, and catalyst loading. For industrial applications, the goal is to achieve high yields and selectivities under the mildest possible conditions to minimize energy consumption and environmental impact. The reusability and stability of heterogeneous catalysts are also paramount for developing sustainable and cost-effective processes.

The following table presents data on the catalytic performance for the synthesis of 4-(phenoxymethyl)-1,3-dioxolan-2-one from 2-(phenoxymethyl)oxirane and CO2 using different catalytic systems, highlighting the impact of catalyst design and reaction conditions.

| Catalyst System | Co-catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | Yield (%) |

| [FeCl2{κ3-HC(pz)3}] in [bmim][N(CN)2] | None | 80 | 0.8 | 24 | 92 |

| Amine-functionalized Ionic Liquid | None | 120 | 2.0 | 6 | 95 |

| Porous Aromatic Polymer (CBAP-1(EDA)) | TBAB | 80 | 1 | 8 | >98 |

Influence of Catalyst Structural Features and Active Site Topography

The catalytic activity in the cycloaddition of CO2 to epoxides is profoundly influenced by the structural characteristics of the catalyst, particularly the nature of its active sites. A variety of catalytic systems have been explored, including metal complexes, ionic liquids, and metal-organic frameworks (MOFs), often in the presence of a cocatalyst.

One effective approach involves the use of bifunctional catalysts that possess both a Lewis acidic site to activate the epoxide and a nucleophilic site to initiate the ring-opening of the epoxide. For instance, hollow marigold CuCo2O4 spinel microspheres have been demonstrated as an efficient heterogeneous catalyst for the solvent-free conversion of epoxides and CO2. The enhanced catalytic activity is attributed to the cooperative effect of the exposed Lewis acidic sites of CuCo2O4 and a nucleophilic cocatalyst, such as tetrabutylammonium iodide (TBAI). rsc.org The porous structure and high surface area of such catalysts also play a crucial role by providing more accessible active sites.

Similarly, the combination of a Lewis acid like zinc bromide (ZnBr2) with an imidazolium (B1220033) bromide (ImBr) and a base such as potassium carbonate (K2CO3) creates a synergistic catalytic system. In this case, the zinc coordinates to the epoxide, while the bromide anion from the imidazolium salt acts as the nucleophile for ring-opening. chim.it The structure of the imidazolium cation can also influence the catalytic activity.

Polymer-supported catalysts, such as those containing pendant quaternary onium salts, have also been utilized. kiche.or.kr The solid support facilitates catalyst separation, and the nature of the onium salt (e.g., ammonium, phosphonium) and its counter-ion significantly impacts the catalytic performance.

The table below summarizes the performance of different catalytic systems in the synthesis of cyclic carbonates from epoxides, illustrating the influence of catalyst structure.

| Catalyst System | Epoxide Substrate | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |

| CuCo2O4 / TBAI | Styrene (B11656) Oxide | 80 | 20 | 3 | 94 | 88 | 94 | rsc.org |

| POP-Ni | Epichlorohydrin (B41342) | 80 | 1 (balloon) | - | - | 97.5 | >99 | mdpi.com |

| HNM | Various Epoxides | 100 | 4 | 4-40 | - | - | - | rsc.org |

| BMImCl | Phenyl Glycidyl (B131873) Ether | - | 0.58 - 5.61 MPa | - | - | - | - | kiche.or.kr |

This table is interactive. Data can be sorted by clicking on the column headers.

Evaluation of Catalytic System Recyclability and Long-Term Stability

A key aspect of a sustainable catalytic process is the ability to recycle and reuse the catalyst without a significant loss of activity. This is particularly important for heterogeneous catalysts, which can be more easily separated from the reaction mixture.

Studies on hollow marigold CuCo2O4 spinel microspheres have shown good recyclability for up to five cycles with no substantial loss of catalytic activity in the synthesis of styrene carbonate. rsc.org The catalyst can be easily separated by simple filtration or centrifugation after the reaction.

Similarly, a porous organic polymer-based nickel catalyst (POP-Ni) used for the cycloaddition of CO2 with epichlorohydrin demonstrated excellent stability and reusability. The catalyst was recycled for six consecutive runs with only a slight decrease in yield from 97.5% to 91.8%, while maintaining excellent selectivity (>99%). mdpi.com The catalyst's stability is often assessed by characterizing the recycled catalyst using techniques like BET surface area analysis to ensure the porous structure is maintained. mdpi.com

The recyclability of a catalyst is a critical factor for its industrial applicability, as it directly impacts the process's economic viability and environmental footprint.

The following table presents data on the recyclability of different catalysts.

| Catalyst | Substrate | Initial Yield (%) | Yield after 5 Cycles (%) | Yield after 6 Cycles (%) | Reference |

| CuCo2O4 | Styrene Oxide | - | Good recyclability reported | - | rsc.org |

| POP-Ni | Epichlorohydrin | 97.5 | - | 91.8 | mdpi.com |

This table is interactive. Data can be sorted by clicking on the column headers.

Optimization of Reaction Parameters (e.g., temperature, pressure, cocatalyst selection)

The yield and selectivity of the cycloaddition reaction to form 4-phenoxy-1,3-dioxolan-2-one analogues are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, CO2 pressure, reaction time, and the choice of cocatalyst.

Temperature: The reaction temperature has a significant impact on the reaction rate. Generally, increasing the temperature enhances the reaction rate. For the synthesis of styrene carbonate using CuCo2O4/TBAI, the optimal temperature was found to be 80°C. rsc.org

Pressure: Carbon dioxide pressure is another critical parameter. Higher CO2 pressure generally leads to an increase in the concentration of CO2 in the reaction medium, which can enhance the reaction rate and product yield. For the synthesis of polycarbonate from phenyl glycidyl ether and CO2 using 1-butyl-3-methylimidazolium chloride (BMImCl) as a catalyst, the carbonate content and turnover number (TON) increased as the CO2 pressure was raised from 0.58 MPa to 5.61 MPa. kiche.or.kr

Cocatalyst Selection: The choice of cocatalyst, often a nucleophile, is crucial for achieving high catalytic activity. In many systems, a halide salt, such as tetrabutylammonium iodide (TBAI) or tetrabutylammonium bromide (TBAB), is used as a cocatalyst to facilitate the ring-opening of the epoxide. rsc.orgresearchgate.net The nucleophilicity of the anion (I- > Br- > Cl-) often correlates with the catalytic activity.

The optimization of these parameters is essential to achieve high yields and selectivity while maintaining energy efficiency and process safety.

The table below provides an overview of the effect of different reaction parameters on the synthesis of cyclic carbonates.

| Catalyst System | Parameter Varied | Range | Optimal Value | Effect on Yield/Conversion | Reference |

| CuCo2O4 / TBAI | Temperature (°C) | - | 80 | Increased conversion up to the optimum | rsc.org |

| CuCo2O4 / TBAI | Pressure (bar) | - | 20 | Increased conversion up to the optimum | rsc.org |

| BMImCl | CO2 Pressure (MPa) | 0.58 - 5.61 | >4.1 | Increased carbonate content and TON | kiche.or.kr |

| Various Salt Catalysts | Cocatalyst | Metal halides, Quaternary ammonium salts | - | Significant impact on catalytic activity | kiche.or.kr |

This table is interactive. Data can be sorted by clicking on the column headers.

Polymer Science and Advanced Materials Research Incorporating 1,3 Dioxolan 2 One, 4 Phenoxy

Utilization of 1,3-Dioxolan-2-one, 4-phenoxy- as Monomeric Units in Polymer Synthesis

The incorporation of 1,3-Dioxolan-2-one, 4-phenoxy- into polymer chains is primarily achieved through ring-opening polymerization (ROP), a process characteristic of cyclic esters and carbonates. This approach allows for the creation of polymers with the carbonate linkage in the backbone and the functional phenoxymethyl (B101242) group as a pendant moiety.

The homopolymerization of 1,3-Dioxolan-2-one, 4-phenoxy- via ROP would yield a functional aliphatic polycarbonate, poly(1,3-dioxolan-2-one, 4-phenoxy-). This process involves the cleavage and subsequent reformation of bonds within the cyclic carbonate ring to form a linear polymer chain. The resulting polymer structure would feature a repeating unit where the phenoxy group is tethered to the main chain via a methylene (B1212753) ether linkage, influencing the polymer's solubility, thermal stability, and mechanical behavior. The synthesis of related poly(α-hydroxy acid)s through the ROP of analogous 1,3-dioxolane-4-ones demonstrates the viability of this approach for creating functional polyesters from five-membered heterocyclic monomers. manchester.ac.uk

A significant strategy for modulating polymer properties is the copolymerization of 1,3-Dioxolan-2-one, 4-phenoxy- with established renewable and bio-based monomers. This approach allows for the integration of its unique properties into well-known biodegradable polymers like polylactide (PLA), polycaprolactone (B3415563) (PCL), and polyvalerolactone (PVL).

Research on analogous systems, such as the copolymerization of other 1,3-dioxolan-4-one (B8650053) monomers with cyclic esters like l-lactide (LLA), ε-caprolactone (ε-CL), and δ-valerolactone (δ-VL), has shown this to be an effective method for producing cross-linked, degradable polymers. researchgate.net The properties of the resulting copolymers can be finely tuned by adjusting the comonomer choice and composition, leading to materials ranging from resilient solids to flexible elastomers. researchgate.net For instance, the cationic ring-opening copolymerization of 1,3-dioxolane (B20135) (a related five-membered cyclic acetal) with L-lactide has been successfully demonstrated, yielding amorphous copolyesters with glass transition temperatures (Tg) that are highly dependent on the copolymer composition, ranging from 8 °C to 32 °C. rsc.org

The incorporation of valerolactone into a polylactide backbone generally results in copolymers with higher ductility than PLA homopolymer. mdpi.com Similarly, copolymers of L-lactide and ε-caprolactone exhibit properties that can be tailored by adjusting monomer ratios, often resulting in materials with distinct domains or gradient distributions that influence crystallinity and mechanical performance. chemrxiv.orgrsc.org Copolymerizing 1,3-Dioxolan-2-one, 4-phenoxy- with these monomers is expected to yield materials with modified thermal properties, degradation rates, and mechanical responses, driven by the introduction of the bulky, aromatic phenoxy side group.

Table 1: Representative Data from Copolymerization of Related Monomers This table presents illustrative data from studies on monomers analogous to 1,3-Dioxolan-2-one, 4-phenoxy- to demonstrate the effect of copolymerization on polymer properties.

| Comonomer System | Monomer Ratio | Resulting Polymer Type | Key Property Change | Reference |

|---|---|---|---|---|

| l-lactide / 1,3-dioxolane | Up to 27 mol% DXL | Amorphous Copolyester | Tg dependent on composition (8-32°C) | rsc.org |

| l-lactide / ε-caprolactone | Variable | Gradient Copolymer | Morphology varies from amorphous to semi-crystalline | rsc.org |

| l-lactide / δ-valerolactone | >33% VL | Elastomeric Copolymer | Decreased Tg and crystallinity compared to PLLA | mdpi.com |

| bis(1,3-dioxolan-4-one) / ε-caprolactone | Variable | Cross-linked Degradable Polymer | Properties range from resilient solids to elastomers | researchgate.net |

Exploration of Polymerization Mechanisms

Understanding the underlying polymerization mechanisms is crucial for controlling the synthesis process and the final polymer architecture. For a monomer like 1,3-Dioxolan-2-one, 4-phenoxy-, the primary mechanism is Ring-Opening Polymerization (ROP), though other pathways may be relevant for its functional derivatives.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are powerful methods for synthesizing polymers with predetermined molecular weights and low polydispersity. cmu.educmu.edu However, these mechanisms rely on the presence of a radically polymerizable group, such as a vinyl function. The saturated ring structure of 1,3-Dioxolan-2-one, 4-phenoxy- makes it unsuitable for direct polymerization via ATRP.

Nonetheless, ATRP is a relevant technique for vinyl-functionalized analogues. For example, monomers like 4-vinyl-1,3-dioxolane-2-one, which possess a polymerizable double bond, can undergo radical polymerization. researchgate.net The use of a controlled technique like ATRP with such monomers would allow for the synthesis of well-defined polymers (e.g., polystyrene or polyacrylates) with pendant cyclic carbonate groups, which could then be used for further modification or to tune material properties.

Ring-Opening Polymerization (ROP) is the most direct and applicable pathway for the polymerization of 1,3-Dioxolan-2-one, 4-phenoxy-. This mechanism can be initiated by cationic, anionic, or organometallic species, or through organocatalysis.

Cationic ROP : In cationic ROP of cyclic monomers like 1,3-dioxolane, the reaction can proceed through two main pathways: the active chain end (ACE) mechanism or the activated monomer (AM) mechanism. rsc.orgacs.orgrsc.org In the ACE mechanism, the active cationic species is at the end of the growing polymer chain, which then attacks a neutral monomer. In the AM mechanism, a protonic acid catalyst activates the monomer, which is then attacked by a neutral initiator or the neutral end of the polymer chain. The AM pathway can sometimes reduce side reactions like cyclization that are more common in cationic ROP. rsc.orgresearchgate.net

Organocatalyzed ROP : There is a growing interest in metal-free catalysis for polyester (B1180765) synthesis. Studies on the ROP of 1,3-dioxolan-4-ones have demonstrated the effectiveness of Brønsted acids like p-toluenesulfonic acid as catalysts. nih.gov A proposed "double activation" mechanism suggests that the acid catalyst activates both the monomer and the propagating chain end, facilitating the ring-opening process. nih.gov This metal-free approach is advantageous for producing polymers for biomedical applications. The ROP of 1,3-dioxolan-4-ones can sometimes be accompanied by the elimination of small molecules like formaldehyde (B43269), which may induce side reactions. manchester.ac.uk

Vinyl addition polymerization is a fundamental process for monomers containing carbon-carbon double bonds. promerus.comnih.gov This pathway is not directly applicable to the saturated 1,3-Dioxolan-2-one, 4-phenoxy- monomer. However, it is the primary mechanism for producing high molecular weight polymers from its unsaturated derivatives. For instance, 4-vinyl-1,3-dioxolane-2-one can be polymerized or copolymerized through its vinyl group to create polymers with pendant carbonate functionalities. researchgate.net Similarly, (2-oxo-1,3-dioxolan-4-yl)methyl vinyl ether can be readily copolymerized with other monomers under radical conditions. researchgate.net These vinyl addition polymers combine a robust carbon-carbon backbone with the functionality of the cyclic carbonate side chains.

Proposed Double Activation Polymerization Mechanisms

The polymerization of 1,3-dioxolan-4-one derivatives, including the phenoxy-substituted variant, can proceed through a proposed double activation mechanism, particularly when organocatalysts are employed. nih.govresearchgate.net This mechanism is crucial for understanding the synthesis of polyesters from these monomers.

In a typical process catalyzed by a Brønsted acid like p-toluenesulfonic acid (p-TSA), the catalyst is believed to play a dual role. The reaction is thought to proceed through the following key steps:

First Activation: The acid catalyst protonates the carbonyl oxygen of the 1,3-dioxolan-4-one monomer, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: An initiator, such as an alcohol, attacks the activated carbonyl carbon, leading to the ring opening of the monomer.

Second Activation: Simultaneously, the catalyst is thought to activate the initiator molecule, enhancing its nucleophilicity.

Propagation: The newly formed hydroxyl-terminated species then attacks another activated monomer, propagating the polymer chain.

This double activation by the organocatalyst facilitates the polymerization process, which often proceeds with the elimination of a small molecule like formaldehyde or acetone, depending on the substitution at the C2 position of the dioxolanone ring. nih.govmdpi.com This mechanism is distinct from traditional ring-opening polymerization (ROP) of lactides and is considered a more efficient route that avoids the use of metal catalysts. nih.govmdpi.com The cationic ring-opening polymerization of related acetals like 1,3-dioxolane can also occur via an Active Monomer mechanism, where the monomer itself becomes activated before adding to the polymer chain. rsc.org

Development of Innovative Functional Polymeric Materials

The unique structure of 1,3-Dioxolan-2-one, 4-phenoxy-, featuring both an aliphatic cyclic carbonate and an aromatic side group, makes it a valuable monomer for designing a new generation of functional polymeric materials.

Design and Synthesis of Sustainable Bio-based Polyester Thermosets

Research has demonstrated the feasibility of utilizing functionalized 1,3-dioxolan-4-one (DOX) monomers for the one-pot synthesis of bio-based polyester thermosets. acs.org A model phenol-substituted DOX monomer (PhDOX), structurally similar to 1,3-Dioxolan-2-one, 4-phenoxy-, has proven the viability of polymerizing DOX monomers that carry bulky side groups. acs.org

The synthesis strategy often involves the initial preparation of a functionalized α-hydroxy acid, such as 2-hydroxy-3-phenoxypropanoic acid, which is then cyclized to form the corresponding dioxolanone monomer. acs.org This monomer can subsequently be polymerized, and by incorporating functional elements, such as double bonds from natural molecules like eugenol (B1671780), cross-linking can be induced to form a thermoset network. acs.org This approach allows for the creation of high-performance thermosets from renewable resources, offering a sustainable alternative to traditional petroleum-based materials. acs.orgresearchgate.netdrexel.edupolimi.it

Engineering of Cross-linked Degradable Polymer Networks

To enhance the performance of polyesters and polycarbonates derived from cyclic monomers, engineering cross-linked networks is a highly effective strategy. While poly(propylene carbonate) (PPC), a related polymer, suffers from poor thermal and mechanical properties, cross-linking can dramatically improve its performance. nih.govresearchgate.net This principle is directly applicable to polymers derived from 1,3-Dioxolan-2-one, 4-phenoxy-.

Cross-linking can be achieved by incorporating a multifunctional comonomer during the polymerization process. nih.govnih.gov For instance, terpolymerization with cyclic anhydrides or maleic anhydride (B1165640) oligomers introduces points for network formation, connecting the primary polymer chains. nih.govnih.gov This "one-pot" synthesis method creates a network structure that enhances thermal stability, mechanical strength, and dimensional stability. researchgate.netnih.gov The resulting materials are not only higher-performing but can also be designed to be degradable, addressing environmental concerns associated with traditional thermosets. Research has also explored the use of bis(1,3-dioxolan-4-one) monomers specifically designed to act as cross-linkers, creating degradable polymer networks when copolymerized with other cyclic esters. researchgate.net

Investigations into Structure-Property Relationships in Polymeric Systems

The final properties of a polymer are intrinsically linked to its chemical structure. For polymers incorporating 1,3-Dioxolan-2-one, 4-phenoxy-, the interplay between the rigid aromatic side group and the polyester backbone dictates the material's characteristics. Introducing cross-links into the polymer architecture is a powerful tool to modify these properties.

As demonstrated in analogous poly(propylene carbonate) systems, the introduction of cross-linked networks significantly enhances performance metrics. The formation of these networks restricts polymer chain mobility, which leads to improved thermal and mechanical properties. nih.govresearchgate.netmdpi.com For example, increasing the amount of a cross-linking agent can systematically increase the thermal degradation temperature and tensile strength of the resulting polymer.

Table 1: Effect of Cross-linking on Polymer Properties (Illustrative Data from PPC Systems)

| Property | Unmodified Polymer (PPC) | Cross-linked Polymer (PPC Network) | Improvement |

|---|---|---|---|

| 5% Weight-Loss Temperature (Td5) | ~217 °C | ~290 °C to 320 °C | Significant increase in thermal stability |

| Tensile Strength | ~18 MPa | ~44 MPa to 52 MPa | Over 140% increase |

| Gel Content | 0% | 16% - 42% | Confirmation of network formation |

Data compiled from studies on cross-linked poly(propylene carbonate) systems, which serve as a model for the expected behavior of polymers derived from 1,3-Dioxolan-2-one, 4-phenoxy-. nih.govresearchgate.net

These relationships are critical for tailoring polymers for specific applications, where a balance of stiffness, strength, and thermal resistance is required. uomustansiriyah.edu.iq

Impact of Aromatic and Aliphatic Structural Segments on Polymer Performance

The performance of polyesters is heavily influenced by the nature of their constituent monomers. The inclusion of 1,3-Dioxolan-2-one, 4-phenoxy- introduces both aliphatic and aromatic character into the polymer backbone.

Aromatic Segments: The phenoxy side group is a rigid, bulky aromatic structure. Aromatic units within a polymer chain tend to increase its stiffness, leading to higher glass transition temperatures (Tg) and improved thermal stability. They can also enhance mechanical strength and resistance to solvents. scribd.com

Aliphatic Segments: The main chain formed from the ring-opening of the dioxolanone ring is aliphatic. This part of the structure provides flexibility to the polymer chain.

The combination of these segments creates a material with a unique balance of properties. The random incorporation of different monomers, such as those with rigid (e.g., isosorbide) or flexible (e.g., long-chain diols) structures, allows for precise control over the final polymer's characteristics. nih.gov For example, a higher content of aromatic units generally leads to a more rigid, high-strength material, while a greater proportion of flexible aliphatic chains results in a more ductile and less crystalline (amorphous) polymer. scribd.com This ability to tune properties by altering the ratio of aromatic to aliphatic content is a cornerstone of modern polymer design.

Advanced Characterization of Polymeric Architectures

A comprehensive understanding of the structure and properties of polymers derived from 1,3-Dioxolan-2-one, 4-phenoxy- requires a suite of advanced characterization techniques. These methods are essential for elucidating reaction mechanisms, confirming chemical structures, and evaluating material performance.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of monomers and polymers, and to follow the kinetics of polymerization by monitoring monomer conversion. nih.govrsc.org

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): Essential for determining the molecular weight and molecular weight distribution (polydispersity) of polymers, which are critical indicators of polymerization control. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: A valuable tool for identifying functional groups and confirming the incorporation of monomers into the polymer backbone. It can also be used for real-time monitoring of polymerization reactions. researchgate.netnih.gov

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) is used to measure thermal transitions like the glass transition temperature (Tg) and melting point (Tm). mdpi.com Thermogravimetric Analysis (TGA) evaluates the thermal stability and degradation profile of the polymer. researchgate.net

Mechanical Testing: Techniques such as tensile testing are employed to measure key mechanical properties, including tensile strength, elongation at break, and elastic modulus, providing direct insight into the material's performance under stress. nih.govresearchgate.net

Mass Spectrometry: Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can provide detailed information on the composition and structure of the polymer chains, including end-group analysis. rsc.org

Through the application of these techniques, researchers can build a complete picture of the polymeric architectures created and establish clear links between synthetic strategy, molecular structure, and macroscopic properties.

Lack of Publicly Available Research Data for 1,3-Dioxolan-2-one, 4-phenoxy- in Polymer Science

Despite a thorough search of scientific databases and scholarly articles, no specific research detailing the use of 1,3-Dioxolan-2-one, 4-phenoxy- in polymer science and advanced materials research was found. Consequently, data regarding the analysis of its polymer molecular weight growth and the microstructural characterization of its copolymers are not available in the public domain.

The investigation sought to provide an in-depth analysis based on the following outline:

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 1,3-Dioxolan-2-one, 4-phenoxy-, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its proton and carbon framework.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy reveals the chemical environment of all hydrogen atoms within the molecule. The spectrum of 4-(phenoxymethyl)-1,3-dioxolan-2-one (B8681546), recorded on a 600 MHz instrument in deuterated chloroform (B151607) (CDCl₃), shows distinct signals corresponding to the aromatic and aliphatic protons. rsc.org The phenoxy group protons appear as multiplets in the downfield region (δ 6.82–7.44 ppm), characteristic of aromatic systems. The protons on the dioxolanone ring and the methylene (B1212753) bridge (CH₂-O) are observed in the upfield region (δ 4.20–5.15 ppm). rsc.org

Table 1: ¹H NMR Spectroscopic Data for 1,3-Dioxolan-2-one, 4-phenoxy-

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 7.44 – 7.17 | m | 2H | Aromatic (Phenoxy) |

| 7.09 – 6.82 | m | 3H | Aromatic (Phenoxy) |

| 5.15 – 4.93 | m | 1H | CH (Dioxolanone ring) |

| 4.69 – 4.46 | m | 2H | CH₂ (Dioxolanone ring) |

| 4.20 | ddd | 2H | CH₂ (Methylene bridge) |

Source: Royal Society of Chemistry, 2021. rsc.org

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments in the molecule. The proton-decoupled ¹³C NMR spectrum shows ten distinct signals, corresponding to the ten carbon atoms in the structure. The carbonyl carbon of the dioxolanone ring appears significantly downfield at δ 154.72 ppm, while the carbons of the phenoxy group are observed between δ 114.68 and 157.82 ppm. rsc.org The aliphatic carbons of the dioxolanone ring and the methylene bridge are found further upfield. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for 1,3-Dioxolan-2-one, 4-phenoxy-

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 157.82 | Quaternary Aromatic (C-O) |

| 154.72 | Carbonyl (C=O) |

| 129.78 | Aromatic (CH) |

| 122.09 | Aromatic (CH) |

| 114.68 | Aromatic (CH) |

| 74.15 | CH (Dioxolanone ring) |

| 66.94 | CH₂ (Dioxolanone ring) |

| 66.33 | CH₂ (Methylene bridge) |

Source: Royal Society of Chemistry, 2021. rsc.org

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, DOSY)

While specific 2D NMR spectra for this compound are not detailed in readily available literature, their application can be inferred from the ¹H and ¹³C data for complete structural assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the connectivity between the methine proton (CH) and the methylene protons (CH₂) within the dioxolanone ring, as well as the coupling between the methylene bridge protons and the ring methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct, one-bond connections between protons and the carbons they are attached to. An HSQC spectrum would show a cross-peak correlating the proton signal at δ ~5.04 ppm to the carbon signal at δ 74.15 ppm, confirming the CH group assignment. Similarly, it would link the other aliphatic and aromatic proton signals to their corresponding carbon signals.

DOSY (Diffusion-Ordered Spectroscopy): This technique separates NMR signals of different species in a mixture based on their diffusion rates, which is dependent on molecular size and shape. For a purified sample of 1,3-Dioxolan-2-one, 4-phenoxy-, a DOSY experiment would show all proton signals aligned at the same diffusion coefficient, confirming the sample's homogeneity and the absence of significant impurities.

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared light (FTIR) or the inelastic scattering of monochromatic light (FT-Raman).

An experimental Fourier Transform Infrared (FTIR) spectrum for 4-(phenoxymethyl)-1,3-dioxolan-2-one has been recorded. nih.gov Analysis of its structure allows for the prediction of key absorption bands. A very strong and characteristic absorption band is expected in the region of 1800-1820 cm⁻¹ due to the C=O stretching vibration of the cyclic carbonate group. Other significant peaks would include C-O-C stretching vibrations from the ether linkage and the dioxolanone ring, typically found in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected around 1450-1600 cm⁻¹, and aromatic C-H stretching should appear just above 3000 cm⁻¹.

FT-Raman spectroscopy provides complementary information. While the polar carbonyl group would show a weak signal, the symmetric vibrations of the aromatic ring, such as the ring "breathing" mode, would be expected to be strong in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula of 1,3-Dioxolan-2-one, 4-phenoxy- is C₁₀H₁₀O₄, corresponding to a molecular weight of approximately 194.18 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z = 194.

The fragmentation pattern would likely be dominated by cleavages that form stable ions or neutral molecules. Key expected fragmentation pathways include:

Alpha-cleavage at the ether linkage, resulting in the loss of a phenoxy radical (˙OPh) or the formation of a stable phenoxy cation (PhO⁺, m/z = 93).

Cleavage of the C-C bond between the methylene bridge and the dioxolanone ring, potentially forming a [M - C₇H₇O]⁺ fragment (m/z = 87, corresponding to the protonated dioxolanone ring).

Loss of carbon dioxide (CO₂, 44 Da) from the molecular ion or fragment ions, a characteristic fragmentation for cyclic carbonates.

A GC-MS spectrum for this compound is available in spectral databases, confirming its amenability to this analytical technique. nih.gov

X-ray Diffraction (XRD) and Crystallography for Absolute Configuration Determination and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, allowing for the unambiguous determination of a molecule's absolute configuration and conformation in the solid state.

Single-crystal X-ray diffraction data has been collected for 4-(phenoxymethyl)-1,3-dioxolan-2-one, indicating that its solid-state structure has been experimentally determined. rsc.org Such an analysis would provide incontrovertible proof of the compound's constitution and the relative orientation of the phenoxy group with respect to the dioxolanone ring. Furthermore, the crystallographic data reveals how individual molecules pack together in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (if applicable) and van der Waals forces that govern the macroscopic properties of the solid material.

Surface and Morphological Characterization Techniques

There is no available data from Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), Field Emission Scanning Electron Microscopy (FESEM), Energy Dispersive X-ray Spectroscopy (EDX), or X-ray Photoelectron Spectroscopy (XPS) for 1,3-Dioxolan-2-one, 4-phenoxy-. Such analyses would typically provide valuable insights into the surface topography, microstructure, and elemental composition of the compound in a solid state.

Porosity and Surface Area Analysis

Information regarding the porosity and specific surface area of 1,3-Dioxolan-2-one, 4-phenoxy-, is not present in the reviewed literature. Techniques such as nitrogen adsorption-desorption isotherms, analyzed using the Brunauer-Emmett-Teller (BET) theory, are crucial for understanding the surface characteristics of materials, particularly in applications related to catalysis and material science. However, no such studies have been published for this specific compound.

Elemental Analysis

Detailed elemental analysis of 1,3-Dioxolan-2-one, 4-phenoxy-, using methods like Inductively Coupled Plasma (ICP) spectroscopy, is not documented in the available research. ICP analysis is a highly sensitive technique used to determine the elemental composition of a sample, including trace impurities. The absence of such data limits a complete understanding of the compound's purity and composition.

Computational and Theoretical Investigations of 1,3 Dioxolan 2 One, 4 Phenoxy

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory (DFT)) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like ab initio calculations and Density Functional Theory (DFT) are employed to predict the electronic structure and reactivity of 1,3-Dioxolan-2-one, 4-phenoxy-.

DFT has become a favored method for its accuracy in reproducing experimental values for molecular geometry, vibrational frequencies, and other properties. longdom.org For derivatives of 1,3-dioxolane (B20135), DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, have been used to determine optimized geometrical parameters like bond lengths and angles. longdom.org These calculations can elucidate the distribution of electrons within the molecule, identifying regions of high or low electron density, which are crucial for predicting sites of electrophilic or nucleophilic attack.

Ab initio methods, while computationally more intensive, provide a rigorous approach to predicting reactivity. rsc.org These methods can be used to construct a detailed potential energy surface of a reaction, identifying transition states and intermediates. nih.gov For complex reactions, these calculations can help to unravel the underlying mechanisms that govern product formation. osti.gov

Table 1: Calculated Electronic Properties of a Substituted Dioxolane Derivative

| Property | Calculated Value | Method |

|---|---|---|

| Electronic Energy | Varies | B3LYP/6-311++G(d,p) |

| Dipole Moment | 3.33 Debye | B3LYP/6-311++G(d,p) |

| Polarizability | Varies | B3LYP/6-311++G(d,p) |

This table is illustrative and based on data for a similar chalcone (B49325) molecule, as specific calculations for 1,3-Dioxolan-2-one, 4-phenoxy- were not available in the search results. epstem.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. For 1,3-Dioxolan-2-one, 4-phenoxy-, MD simulations can provide a detailed picture of its conformational flexibility and how it interacts with other molecules.

These simulations can reveal the different shapes (conformations) the molecule can adopt and the energy barriers between them. nih.gov This is particularly important for understanding how the molecule might bind to a biological target or how it behaves in a solvent. By simulating the molecule in a realistic environment, such as a phospholipid bilayer, researchers can observe how it orients and interacts with its surroundings. biorxiv.org

Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces. mdpi.com Understanding these interactions is key to predicting the bulk properties of the material, such as its solubility and melting point.

Table 2: Key Aspects of Molecular Dynamics Simulations

| Aspect | Description |

|---|---|

| Force Field | A set of parameters that describes the potential energy of the system. |

| Ensemble | The statistical collection of states that the system can access (e.g., NVT, NPT). |

| Time Step | The interval at which the equations of motion are integrated. |

| Simulation Time | The total duration of the simulation, which needs to be long enough to sample the relevant motions. |

Advanced Reaction Pathway Modeling and Energy Landscape Mapping

To gain a deeper understanding of the chemical reactions involving 1,3-Dioxolan-2-one, 4-phenoxy-, advanced computational techniques are used to model reaction pathways and map the corresponding energy landscapes. These methods go beyond simple static calculations to explore the dynamic nature of chemical transformations.

Reaction pathway modeling involves identifying the sequence of elementary steps that connect reactants to products. osti.gov This often involves locating transition states, which are the highest energy points along the reaction coordinate. Techniques like the Nudged Elastic Band (NEB) method can be used to find the minimum energy path between two states. researchgate.net

Table 3: Components of an Energy Landscape

| Component | Description |

|---|---|

| Minima | Correspond to stable reactants, intermediates, and products. |

| Saddle Points | Represent transition states connecting different minima. |

| Reaction Coordinate | The path of lowest energy connecting reactants and products. |

Theoretical Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For 1,3-Dioxolan-2-one, 4-phenoxy-, theoretical calculations can provide predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of NMR chemical shifts is a widely used tool in structure elucidation. scispace.com DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR spectra of a molecule. researchgate.net These theoretical spectra can then be compared with experimental data to confirm the structure of the compound. rsc.org Machine learning techniques are also emerging as a powerful tool for the rapid and accurate prediction of NMR parameters. ncssm.edudoaj.org

Table 4: Predicted Spectroscopic Data for a Substituted Dioxolane

| Nucleus | Predicted Chemical Shift (ppm) | Method |

|---|---|---|

| ¹H | 7.44 – 6.82 (m), 5.15 – 4.93 (m), 4.69 – 4.46 (m), 4.20 (ddd) | NMR Spectroscopy (600 MHz, CDCl₃) |

This table presents experimental NMR data for 4-(phenoxymethyl)-1,3-dioxolan-2-one (B8681546), which is structurally very similar to the target compound. rsc.org

Structure Activity Relationship Sar Studies for Targeted Functional Applications

Systematic Molecular Modification of the 1,3-Dioxolan-2-one, 4-phenoxy- Core

The systematic molecular modification of the 1,3-Dioxolan-2-one, 4-phenoxy- scaffold involves the strategic introduction of various substituents at different positions on the phenoxy ring. This approach allows for a comprehensive evaluation of how changes in the electronic and steric properties of the molecule impact its biological activity. Key modifications typically include the introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) at the ortho, meta, and para positions of the phenoxy ring.

Commonly investigated substituents include:

Halogens (F, Cl, Br): These groups are known to modulate lipophilicity and electronic properties.

Alkyl groups (e.g., methyl, tert-butyl): These can influence steric hindrance and lipophilicity.

Alkoxy groups (e.g., methoxy): These act as electron-donating groups and can affect hydrogen bonding potential.

Trifluoromethyl group (CF3): A strong electron-withdrawing group that can significantly alter the electronic nature of the aromatic ring and enhance metabolic stability.